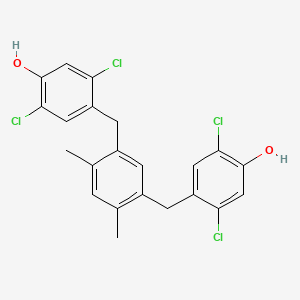
(4,6-Dimethyl-m-phenylenedimethylene)bis(2,5-dichlorophenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,6-Dimethyl-m-phenylenedimethylene)bis(2,5-dichlorophenol) is a complex organic compound characterized by its unique structure, which includes multiple phenolic and chlorinated groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethyl-m-phenylenedimethylene)bis(2,5-dichlorophenol) typically involves multi-step organic reactions. One common method includes the reaction of 4,6-dimethyl-m-phenylenedimethylene with 2,5-dichlorophenol under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as gas chromatography and mass spectrometry ensures the quality and consistency of the final product.
化学反応の分析
Types of Reactions
(4,6-Dimethyl-m-phenylenedimethylene)bis(2,5-dichlorophenol) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions may produce less chlorinated phenolic compounds.
Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated phenols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various chlorinated phenols.
科学的研究の応用
Chemistry
In chemistry, (4,6-Dimethyl-m-phenylenedimethylene)bis(2,5-dichlorophenol) is used as a precursor for synthesizing more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential antimicrobial properties. Its ability to disrupt microbial cell walls makes it a candidate for developing new antibiotics.
Medicine
In medicine, (4,6-Dimethyl-m-phenylenedimethylene)bis(2,5-dichlorophenol) is explored for its potential use in drug development. Its unique chemical properties may allow it to interact with specific biological targets, leading to new therapeutic agents.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of (4,6-Dimethyl-m-phenylenedimethylene)bis(2,5-dichlorophenol) involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cell membranes, leading to antimicrobial effects. The exact pathways and molecular targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenol: A simpler chlorinated phenol with similar antimicrobial properties.
4,4’-Methylenebis(2,6-dichlorophenol): Another related compound with similar structural features.
Uniqueness
(4,6-Dimethyl-m-phenylenedimethylene)bis(2,5-dichlorophenol) stands out due to its unique combination of methyl and chlorinated groups, which confer specific chemical and biological properties. Its complex structure allows for diverse applications and makes it a valuable compound in various fields.
Conclusion
(4,6-Dimethyl-m-phenylenedimethylene)bis(2,5-dichlorophenol) is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a subject of ongoing research and development.
特性
CAS番号 |
64059-32-1 |
|---|---|
分子式 |
C22H18Cl4O2 |
分子量 |
456.2 g/mol |
IUPAC名 |
2,5-dichloro-4-[[5-[(2,5-dichloro-4-hydroxyphenyl)methyl]-2,4-dimethylphenyl]methyl]phenol |
InChI |
InChI=1S/C22H18Cl4O2/c1-11-3-12(2)14(6-16-8-20(26)22(28)10-18(16)24)4-13(11)5-15-7-19(25)21(27)9-17(15)23/h3-4,7-10,27-28H,5-6H2,1-2H3 |
InChIキー |
DHWCRAYNPWXNFC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1CC2=CC(=C(C=C2Cl)O)Cl)CC3=CC(=C(C=C3Cl)O)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


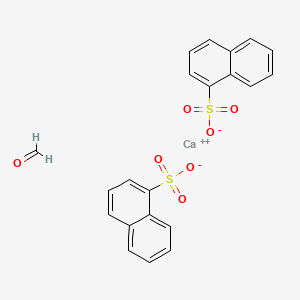


![1-Methylspiro[bicyclo[3.1.0]hexane-6,1'-cyclopentan]-3-one](/img/structure/B14498124.png)
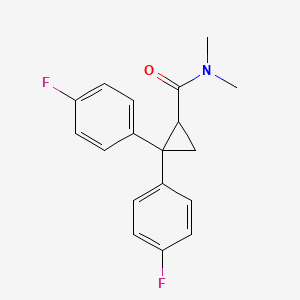
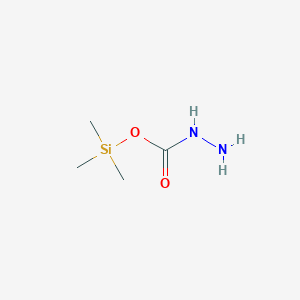
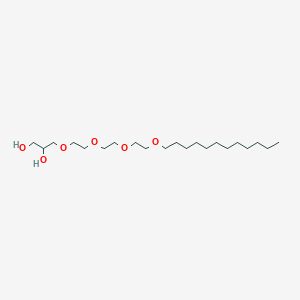


![Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14498165.png)

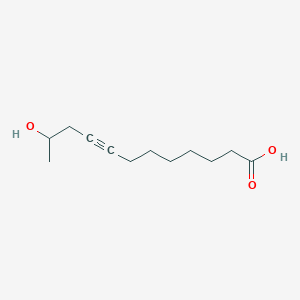

![1,1',1''-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene](/img/structure/B14498185.png)
